Hydroxylamine, N,O-diacetyl-N-phenyl-
Overview
Description
Hydroxylamine, N,O-diacetyl-N-phenyl- is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of both acetyl and phenyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxylamine, N,O-diacetyl-N-phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylhydroxylamine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of hydroxylamine, N,O-diacetyl-N-phenyl- often involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Hydroxylamine, N,O-diacetyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The acetyl or phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines .
Scientific Research Applications
Hydroxylamine, N,O-diacetyl-N-phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which hydroxylamine, N,O-diacetyl-N-phenyl- exerts its effects involves its reactivity with various molecular targets. The compound can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds. This reactivity is influenced by the presence of acetyl and phenyl groups, which modulate its chemical behavior .
Comparison with Similar Compounds
Hydroxylamine, N,O-diacetyl-N-phenyl- can be compared with other hydroxylamine derivatives, such as:
N,O-dimethylhydroxylamine: Similar in structure but with methyl groups instead of acetyl and phenyl groups.
N,O-diethylhydroxylamine: Contains ethyl groups instead of acetyl and phenyl groups.
Phenylhydroxylamine: Lacks the acetyl groups and has only the phenyl group attached to the nitrogen.
These compounds share some reactivity patterns but differ in their specific chemical properties and applications. The presence of acetyl and phenyl groups in hydroxylamine, N,O-diacetyl-N-phenyl- imparts unique characteristics that distinguish it from other hydroxylamine derivatives .
Properties
IUPAC Name |
(N-acetylanilino) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-8(12)11(14-9(2)13)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFKVNMMCPKYMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186605 | |
Record name | Hydroxylamine, N,O-diacetyl-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32954-65-7 | |
Record name | Hydroxylamine, N,O-diacetyl-N-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032954657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxylamine, N,O-diacetyl-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.